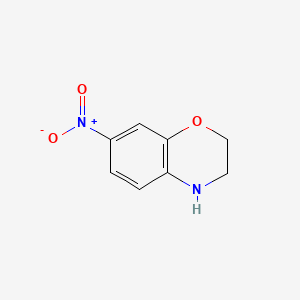

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Descripción general

Descripción

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a benzoxazine ring, a nitro group at the 7-position, and a dihydro-2H moiety, which indicates the presence of two hydrogen atoms on one of the ring's carbons, making it partially saturated .

Synthesis Analysis

The synthesis of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives has been explored through various methods. For instance, the condensation of nitro derivatives of 4H-3,1-benzoxazin-4-one with different amines such as ammonia, methylamine, and aniline has been reported . Another approach involves the preparation of a mixed anhydride followed by reduction with sodium borohydride to afford a pentacyclic condensation product . Additionally, the synthesis of 7-benzylamino derivatives using 2-amino-5-nitrophenol as a starting material has been described, with some derivatives showing promising anticonvulsant activities . The reaction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one with phosphorus oxyhalides and subsequent addition of arylamines has also been used to synthesize colored derivatives for potential use as hair colorants .

Molecular Structure Analysis

The molecular structure of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives has been characterized using various spectroscopic techniques. X-ray analysis has been employed to unambiguously establish the structure of a pentacyclic condensation product derived from a 7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid . In another study, the crystal structure of a related compound revealed a coplanar arrangement of the benzoxazin-4-one fused-ring system with the attached benzene ring, stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives has been explored in various contexts. Oxidation and reactions with benzaldehyde have been used to yield different functionalized derivatives . The reactivity of these compounds with arylamines to produce colored derivatives suggests potential applications in dye chemistry . Furthermore, the transformation of naturally occurring benzoxazinones into lactam forms under specific conditions has been studied, providing insights into their bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives are closely related to their molecular structure. The presence of nitro groups significantly influences their spectroscopic properties, as evidenced by UV spectra studies . The crystallographic analysis has provided detailed information on the molecular geometry, including torsion angles and hydrogen bonding patterns, which are crucial for understanding the compound's solid-state properties . The synthesis of various amino-substituted derivatives and their characterization by NMR, MS, and elemental analysis further expands the knowledge of the compound's chemical diversity and potential applications .

Aplicaciones Científicas De Investigación

- Pharmaceutical Chemistry

- Application : 1,2,4-benzothiadiazine-1,1-dioxide is used as a scaffold in medicinal chemistry . It has been reported to have various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

- Method of Application : The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by the functional groups attached to the ring. For example, a halo group at the 7 and 8 positions of the ring gave active compounds .

- Results : The specific results or outcomes would depend on the specific application and the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring .

-

Pharmaceutical Intermediate

- Application : Benzoxazine is used as a pharmaceutical intermediate .

- Method of Application : The specific method of application would depend on the specific pharmaceutical compound being synthesized .

- Results : The specific results or outcomes would depend on the specific pharmaceutical compound being synthesized .

-

Medicinal Chemistry

- Application : Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

- Method of Application : The activity of benzoxazine and benzoxazinone is influenced by the functional groups attached to the ring .

- Results : The specific results or outcomes would depend on the specific application and the functional groups attached to the benzoxazine and benzoxazinone rings .

Safety And Hazards

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is classified as Acute Tox. 3 Oral . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCFDUNYLMTXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593572 | |

| Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

120711-81-1 | |

| Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

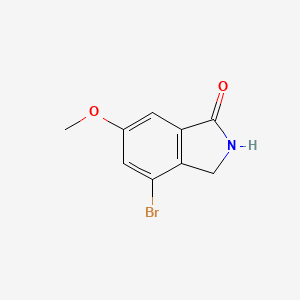

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)